

A Comparative Analysis of the Physicochemical Properties of Amino-isoxazole Isomers

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Compound of Interest

Compound Name: 3-Amino-5-tert-butylisoxazole

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For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The position of a functional group can dramatically alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its pharmacodynamic activity. This guide provides a comparative analysis of three key amino-isoxazole isomers: 3-amino-isoxazole, 4-amino-isoxazole, and 5-amino-isoxazole, summarizing their known physicochemical properties and highlighting the impact of the amino group's position on these characteristics.

Physicochemical Property Comparison

The following table summarizes the available experimental and predicted physicochemical data for the three amino-isoxazole isomers. It is important to note that experimental data for all properties of each isomer is not consistently available in the literature. Therefore, a combination of experimental and predicted values is presented to provide as comprehensive a comparison as possible.

Property	3-Amino-isoxazole	4-Amino-isoxazole	5-Amino-isoxazole
Molecular Formula	C ₃ H ₄ N ₂ O	C ₃ H ₄ N ₂ O	C ₃ H ₄ N ₂ O
Molecular Weight (g/mol)	84.08	84.08	84.08
Melting Point (°C)	148-150[1]	130-135 (decomposes)[2]	59-61 (for 3-methyl-5-aminoisoxazole)[2][3]
Boiling Point (°C)	226-228[1][4]	234.7 ± 13.0 (Predicted)[2]	235 (for 3-amino-5-methylisoxazole)[5]
pKa (Predicted)	2.27 ± 0.10[1]	1.88 ± 0.10[2]	2.40 ± 0.10 (for 3-amino-5-methylisoxazole)[3]
logP (Predicted)	Data not available	Data not available	Data not available
Aqueous Solubility	Data not available	Data not available	Soluble in alcohol and ether[5]

Note: The melting point and predicted pKa for 5-amino-isoxazole are based on its methylated analog, 3-amino-5-methylisoxazole, and should be considered as an estimation for the parent compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures.

Melting Point Determination

The melting point of a solid is determined by heating a small, powdered sample in a capillary tube. The sample is placed in a melting point apparatus, which slowly heats the sample. The temperature at which the substance first begins to melt and the temperature at which it completely melts are recorded as the melting point range. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration. A solution of the amino-isoxazole isomer is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. A titration curve is then generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated, which corresponds to the midpoint of the buffer region on the titration curve.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination. A known amount of the amino-isoxazole isomer is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

The aqueous solubility of a compound can be determined by the shake-flask method. An excess amount of the solid amino-isoxazole isomer is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

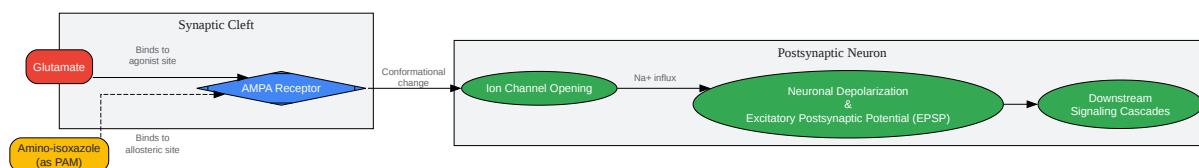
Biological Activity and Signaling Pathways

While specific comparative studies on the signaling pathways affected by these three isomers are limited, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of amino-isoxazoles have been reported to exhibit a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^{[6][7][8]}

Of particular interest to neuropharmacology and drug development, certain 5-aminoisoxazole derivatives have been identified as potent positive allosteric modulators (PAMs) of α -amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9][10] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Modulation of AMPA receptor activity has therapeutic potential for a range of neurological and psychiatric disorders.

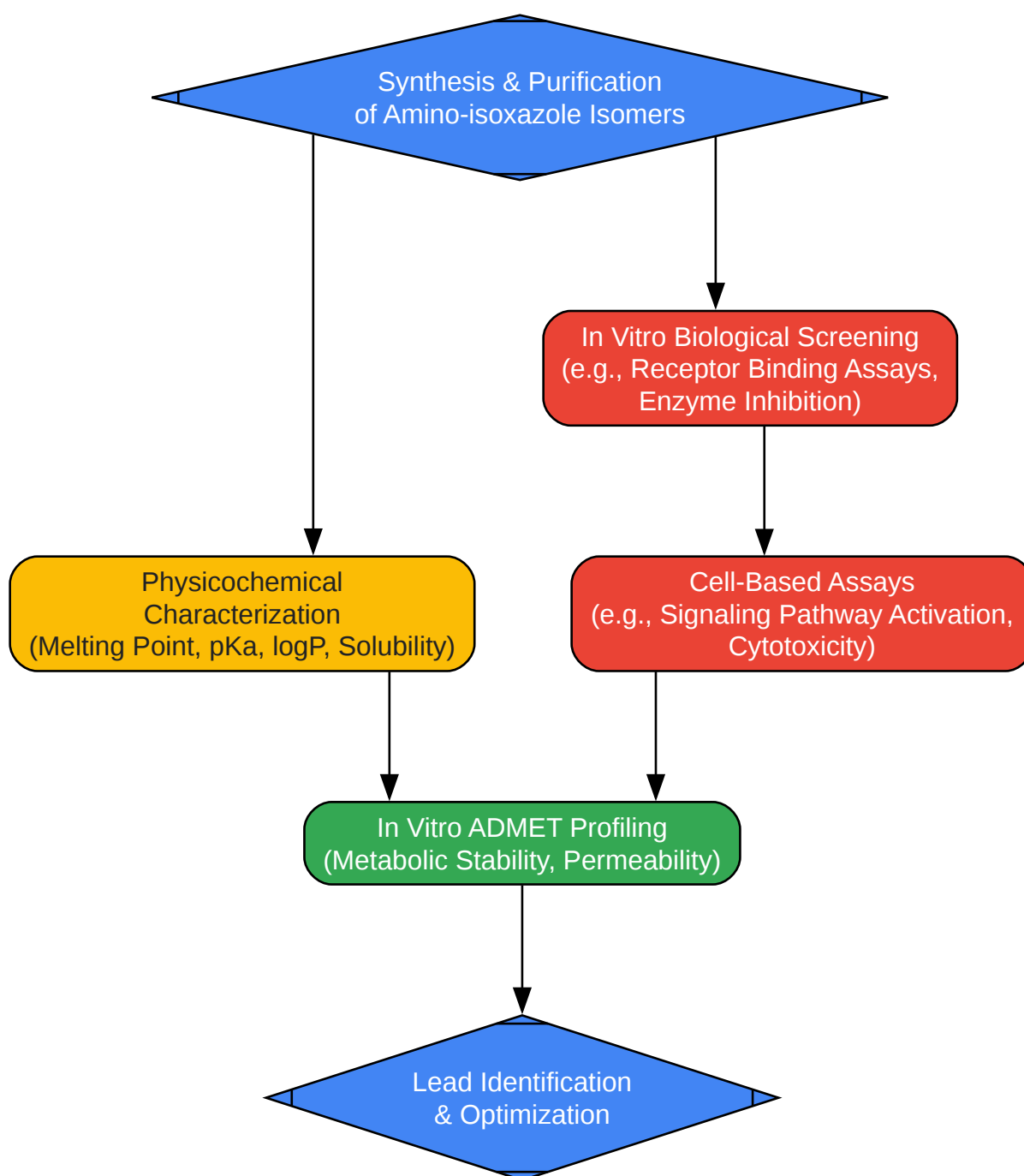
The following diagram illustrates the general mechanism of AMPA receptor modulation, a likely pathway through which amino-isoxazole derivatives may exert their effects.



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Modulation of AMPA Receptor Signaling by an Amino-isoxazole PAM.

This workflow demonstrates the logical process for evaluating the potential of amino-isoxazole isomers in a drug discovery context.



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Drug Discovery Workflow for Amino-isoxazole Isomers.

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